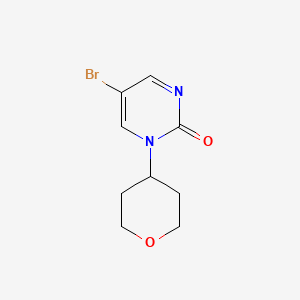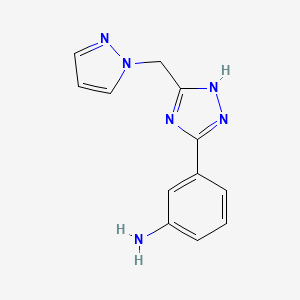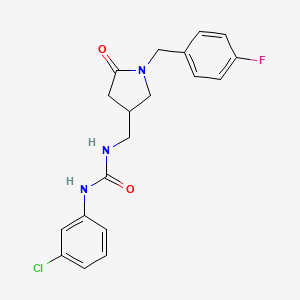![molecular formula C16H11ClN4OS B2845650 2-(3-Chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 887224-22-8](/img/structure/B2845650.png)
2-(3-Chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, also known as CTMQ, is a synthetic compound with promising biological activities. This compound belongs to the class of quinazoline derivatives and has been extensively studied for its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Biological Activity
- A study by Párkányi & Schmidt (2000) focused on the synthesis of new quinazolinones, including compounds related to "2-(3-Chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one". These compounds were characterized for their potential biological activity, highlighting the significance of quinazolinone derivatives in medicinal chemistry (Párkányi & Schmidt, 2000).
Anticancer Applications
- Joseph et al. (2010) synthesized novel thiadiazol substituted quinazolinones, showcasing their anticancer activity. This study underscores the potential of quinazolinone derivatives as therapeutic agents in oncology (Joseph et al., 2010).
Anticonvulsant and CNS Depressant Activity
- Mishra, Jatav, & Kashaw (2007) explored the anticonvulsant and CNS depressant activities of novel quinazolinones. This research suggests the applicability of such compounds in neurological disorders (Mishra, Jatav, & Kashaw, 2007).
Antimicrobial Activity
- A study by Jatav et al. (2006) demonstrated the antimicrobial potential of novel quinazolinones against various bacteria and fungi, indicating their use in treating infectious diseases (Jatav et al., 2006).
Other Medicinal Applications
- Bavetsias et al. (2002) researched water-soluble analogues of quinazolin-4-one-based antitumor agents, highlighting the compound's versatility and efficacy in treating tumors (Bavetsias et al., 2002).
Analgesic Activity
- Research by Saad, Osman, & Moustafa (2011) focused on the analgesic properties of quinazolinone derivatives, suggesting their potential as pain-relieving drugs (Saad, Osman, & Moustafa, 2011).
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c1-9-6-7-10(8-12(9)17)18-15-20-21-14(22)11-4-2-3-5-13(11)19-16(21)23-15/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUSYXKRSVGXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B2845567.png)

![(7-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2845571.png)

![[5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2845573.png)
![8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2845577.png)

![2-(2-chloro-6-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2845580.png)
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845582.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2845585.png)
![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2845590.png)